molecular formula C11H5ClF2N2O3 B2504718 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine CAS No. 1225278-64-7

2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine

Cat. No. B2504718
Key on ui cas rn: 1225278-64-7
M. Wt: 286.62
InChI Key: HVLWVQWJVRJRDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08637672B2

Procedure details

2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine (13.06 g, 45.6 mmol) was dissolved in methanol (228 mL) and THF (228 mL) and cooled in an ice bath. Ammonium chloride (24.37 g, 456 mmol) was added, followed by zinc dust (29.8 g, 456 mmol), and the mixture was stirred in an ice bath for 30 minutes. After 30 minutes the ice bath was removed and the reaction mixture was allowed to warm to room temperature. After an additional hour of stirring the mixture was filtered through Celite®, which was washed well with methanol. The filtrate was concentrated under reduced pressure and the residue was partitioned between ethyl acetate (200 mL) and water (100 mL). The organic layer was washed with additional water (50 mL) and brine (100 mL), dried over magnesium sulfate, and concentrated to give 4-(2-chloropyridin-4-yloxy)-2,5-difluorobenzenamine (11.60 g, 99% yield) as a light brown solid. MS (ESI) m/z: 257.0 (M+H+).
Quantity
13.06 g
Type
reactant
Reaction Step One
Quantity
228 mL
Type
solvent
Reaction Step One
Name
Quantity
228 mL
Type
reactant
Reaction Step Two
Quantity
24.37 g
Type
reactant
Reaction Step Three
Name
Quantity
29.8 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([O:8][C:9]2[CH:14]=[C:13]([F:15])[C:12]([N+:16]([O-])=O)=[CH:11][C:10]=2[F:19])[CH:5]=[CH:4][N:3]=1.C1COCC1.[Cl-].[NH4+]>CO.[Zn]>[Cl:1][C:2]1[CH:7]=[C:6]([O:8][C:9]2[C:10]([F:19])=[CH:11][C:12]([NH2:16])=[C:13]([F:15])[CH:14]=2)[CH:5]=[CH:4][N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
13.06 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)OC1=C(C=C(C(=C1)F)[N+](=O)[O-])F
Name
Quantity
228 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
228 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
24.37 g
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
29.8 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred in an ice bath for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 30 minutes the ice bath was removed
Duration
30 min
STIRRING
Type
STIRRING
Details
After an additional hour of stirring the mixture
FILTRATION
Type
FILTRATION
Details
was filtered through Celite®, which
WASH
Type
WASH
Details
was washed well with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ethyl acetate (200 mL) and water (100 mL)
WASH
Type
WASH
Details
The organic layer was washed with additional water (50 mL) and brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=NC=CC(=C1)OC1=CC(=C(C=C1F)N)F
Measurements
Type Value Analysis
AMOUNT: MASS 11.6 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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